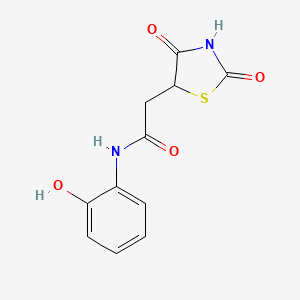

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-hydroxyphenyl)acetamide

Description

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(2-hydroxyphenyl)acetamide is a synthetic thiazolidinedione derivative characterized by a 1,3-thiazolidine-2,4-dione core linked to a 2-hydroxyphenyl group via an acetamide bridge. This compound belongs to a class of molecules extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c14-7-4-2-1-3-6(7)12-9(15)5-8-10(16)13-11(17)18-8/h1-4,8,14H,5H2,(H,12,15)(H,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQMFRHXYDLILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-hydroxyphenyl)acetamide typically involves the reaction of 2-hydroxyaniline with chloroacetic acid to form an intermediate, which is then cyclized with thiourea to yield the thiazolidinone ring. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions may target the carbonyl groups in the thiazolidinone ring, potentially yielding hydroxyl derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit significant antibacterial properties. A study demonstrated that compounds similar to 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-hydroxyphenyl)acetamide possess activity against various bacterial strains, suggesting potential use in developing new antibiotics .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Thiazolidine derivatives have been shown to inhibit cancer cell proliferation in vitro. Specifically, studies have highlighted their ability to induce apoptosis in cancer cells by modulating key signaling pathways . The mechanism of action may involve the inhibition of specific enzymes or receptors related to tumor growth.

3. Enzyme Inhibition

Thiazolidine compounds are being explored as enzyme inhibitors. The structure of this compound allows it to interact with target enzymes, potentially providing a basis for drug design aimed at conditions like diabetes or hypertension .

Biochemical Applications

1. Drug Development

The compound serves as a scaffold for synthesizing various bioactive molecules. Its unique structure can be modified to enhance pharmacological properties, making it valuable in drug discovery efforts aimed at treating infectious diseases and cancer .

2. Molecular Probes

Due to its ability to bind selectively to certain biological targets, it can be utilized as a molecular probe in biochemical assays. This application is crucial for understanding biological processes and developing diagnostic tools.

Industrial Applications

1. Material Science

In addition to its biological applications, this compound can be used in the development of new materials. Its chemical properties may allow for incorporation into polymers or coatings that require specific functional characteristics.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) involved in inflammation or kinases involved in cell signaling pathways.

Pathways Involved: It may inhibit the production of pro-inflammatory mediators or interfere with cell proliferation pathways, leading to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Cytotoxic Activity Against Tumor Cell Lines

Several analogs of the target compound exhibit notable cytotoxic effects, with structural variations significantly influencing potency:

Key Observations :

Antioxidant and Anti-Inflammatory Activity

The 2-hydroxyphenyl group in the target compound is structurally distinct from analogs with alkyl or halogenated aryl substituents. Studies on similar derivatives highlight:

- N-(4-(o-Methoxyphenyl)-1,3-thiazol-2-yl) derivatives (4k) : Exhibit dual antioxidant (DPPH scavenging: 68%) and anti-inflammatory activity, attributed to methoxy group resonance stabilization .

- N-(1,3-Benzothiazol-2-yl) derivatives (4l–o) : Show erythrocyte hemolytic inhibition (up to 85%), linked to the benzothiazole moiety’s planar structure .

Physicochemical and Structural Variations

- Tautomerism: Analogs like N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exist as tautomeric mixtures (e.g., 3c-I and 3c-A in 1:1 ratio), affecting stability and bioavailability .

- Electronic Effects: Sulfonyl or allyl groups () alter electron density, modulating receptor binding .

Biological Activity

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-hydroxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant , anti-inflammatory , and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O4S, with a molecular weight of 266.28 g/mol. The structural representation includes a thiazolidine ring and a hydroxyphenyl acetamide moiety, which are essential for its biological activity.

Antioxidant Activity

Research has shown that derivatives of thiazolidine compounds exhibit significant antioxidant properties. For instance, compounds derived from 2-(2,4-dioxo-1,3-thiazolidin-5-yl) have demonstrated effective DPPH radical scavenging activity. In one study, several derivatives were tested for their ability to inhibit lipid peroxidation and erythrocyte hemolysis, indicating their potential as antioxidant agents .

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| 4k | 82 | 25 |

| 4m | 75 | 30 |

| 4n | 70 | 35 |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies indicated that it reduces pro-inflammatory cytokines and inhibits pathways involved in inflammation. Specifically, it was found to reduce the levels of TNF-alpha and IL-6 in stimulated macrophages . The anti-inflammatory activity correlates with its antioxidant properties, suggesting a dual mechanism of action.

Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives have been explored against various pathogens. A study reported that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

- Antioxidant Study : A series of thiazolidine derivatives were synthesized and screened for antioxidant activities using various assays such as DPPH and ABTS radical scavenging tests. Compounds exhibited varying levels of activity, with some showing IC50 values comparable to established antioxidants like ascorbic acid .

- Anti-inflammatory Mechanism : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound led to a significant decrease in nitric oxide production and inflammatory mediator release. This suggests potential therapeutic applications in inflammatory diseases .

- Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria resistant to conventional antibiotics. The results indicated that the compound could inhibit bacterial growth effectively at low concentrations .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis of thiazolidinone-acetamide derivatives typically involves multi-step reactions, including cyclization, acylation, and coupling. Key steps include:

- Cyclization of thiazolidinone core : Use of reagents like acetic anhydride or thiourea derivatives under reflux conditions ().

- Acylation of the hydroxylphenyl group : Employing coupling agents (e.g., EDC/HOBt) in aprotic solvents (DMF or DCM) at 0–25°C ().

- Optimization parameters :

- Temperature : Controlled heating (60–80°C) for cyclization ().

- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency ().

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ().

- Yield improvement : Slow addition of reactants and inert atmosphere (N₂/Ar) minimize side reactions () .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers focus on?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for singlet peaks at δ 10.5–11.0 ppm (thiazolidinone NH), δ 7.2–8.0 ppm (aromatic protons), and δ 3.5–4.5 ppm (acetamide CH₂) ().

- ¹³C NMR : Peaks at δ 170–175 ppm (carbonyl groups) and δ 120–140 ppm (aromatic carbons) ().

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O or CO₂) ().

- Infrared (IR) Spectroscopy : Bands at 1650–1750 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H/O-H stretch) ().

- Purity validation : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold () .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different in vitro models?

Methodological Answer:

- Standardized assays : Use identical cell lines (e.g., HeLa, MCF-7) and protocols (MTT/XTT assays) to minimize variability ().

- Dose-response analysis : Test a broad concentration range (0.1–100 µM) to identify IC₅₀ discrepancies ().

- Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or methoxy substitutions) to isolate pharmacophore contributions ().

- Data reconciliation : Apply statistical tools (ANOVA, Tukey’s HSD) to assess significance of outliers () .

Q. What computational strategies are recommended to elucidate the mechanism of action against specific biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina, Schrödinger) :

- Target enzymes (e.g., COX-2, HDACs) using PDB structures (e.g., 5KIR, 4CXZ).

- Focus on hydrogen bonding with the 2-hydroxyphenyl group and hydrophobic interactions with the thiazolidinone ring ().

- Molecular Dynamics (MD) Simulations (GROMACS) :

- Simulate ligand-protein stability over 100 ns to validate binding modes ().

- QSAR modeling : Correlate substituent electronegativity (Hammett constants) with activity () .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s therapeutic potential?

Methodological Answer:

- Core modifications :

- Replace the 2-hydroxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents ().

- Vary the thiazolidinone’s substituents (e.g., methyl, chloro) to alter steric effects ().

- Biological testing :

- Prioritize analogs with logP values 1.5–3.5 for optimal membrane permeability ().

- Assess cytotoxicity (LD₅₀) in normal cells (e.g., HEK293) to ensure selectivity ().

- Data integration : Use cheminformatics tools (e.g., MOE, RDKit) to map SAR trends () .

Q. What experimental approaches are critical for validating the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability testing : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours; monitor degradation via HPLC ().

- Plasma stability : Use human plasma at 37°C; quantify parent compound remaining via LC-MS ().

- Forced degradation studies : Expose to heat (60°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways ().

- Metabolite profiling : Use liver microsomes (human/rat) to detect phase I/II metabolites () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.